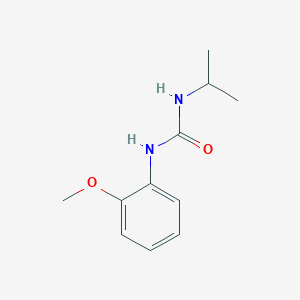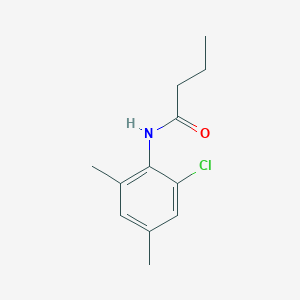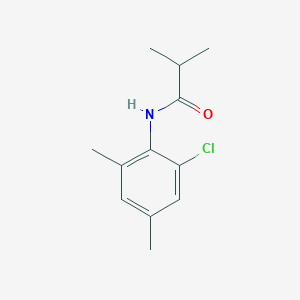
1-(2-Fluorophenyl)-3-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-3-propylurea is a compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a urea derivative that has been synthesized and studied for its pharmacological properties.
作用機序
The mechanism of action of 1-(2-Fluorophenyl)-3-propylurea involves the inhibition of specific enzymes and signaling pathways. In cancer research, it inhibits angiogenesis by targeting vascular endothelial growth factor (VEGF) and its receptor (VEGFR). It also induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In diabetes research, it improves insulin sensitivity by activating AMP-activated protein kinase (AMPK) and inhibiting protein tyrosine phosphatase 1B (PTP1B). In Alzheimer's disease research, it reduces amyloid beta accumulation by inhibiting beta-secretase (BACE1) and gamma-secretase.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-3-propylurea has been found to have various biochemical and physiological effects. In cancer research, it inhibits cell proliferation, migration, and invasion. It also reduces tumor growth and angiogenesis. In diabetes research, it improves glucose uptake and insulin sensitivity. It also reduces inflammation and oxidative stress. In Alzheimer's disease research, it reduces amyloid beta accumulation and improves cognitive function.
実験室実験の利点と制限
The advantages of using 1-(2-Fluorophenyl)-3-propylurea in lab experiments include its specificity and potency. It has been found to selectively target specific enzymes and signaling pathways, which makes it a valuable tool for studying disease mechanisms. It is also potent, which means that small amounts can produce significant effects. The limitations of using 1-(2-Fluorophenyl)-3-propylurea in lab experiments include its potential toxicity and off-target effects. It is important to use appropriate controls and dosages to minimize these effects.
将来の方向性
There are several future directions for research on 1-(2-Fluorophenyl)-3-propylurea. In cancer research, it can be studied further for its potential use in combination therapy with other anticancer agents. In diabetes research, it can be studied further for its potential use in improving beta cell function and preventing diabetes complications. In Alzheimer's disease research, it can be studied further for its potential use in combination therapy with other disease-modifying agents. Additionally, it can be studied further for its potential use in other diseases such as cardiovascular disease and neurodegenerative diseases.
Conclusion:
1-(2-Fluorophenyl)-3-propylurea is a compound that has potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in disease treatment.
合成法
The synthesis method for 1-(2-Fluorophenyl)-3-propylurea involves the reaction of 2-fluoroaniline with propyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is purified by recrystallization to obtain a white crystalline solid.
科学的研究の応用
1-(2-Fluorophenyl)-3-propylurea has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, it has been found to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, it has been found to reduce amyloid beta accumulation and improve cognitive function.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOMJLUWILDFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-propylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)

![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
methanone](/img/structure/B7458777.png)





![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)
![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)


